N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds are known for their antimicrobial and antioxidant activity .
Synthesis Analysis
These compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis
The molecular structure of these compounds is determined using various spectroscopic techniques. For instance, in the proton NMR spectrum of a similar compound, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various techniques. For instance, the density of a similar compound is 1.4±0.1 g/cm 3, and its boiling point is 537.5±60.0 °C at 760 mmHg .Scientific Research Applications
Anticancer Potential
- Research on derivatives similar to the compound of interest, specifically substituted benzamides, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings highlight the potential of structurally related compounds in cancer research (Ravinaik et al., 2021).
Antimicrobial Activity
- Studies on hybrid molecules containing thiazole nuclei showed good to moderate antimicrobial activity against several microorganisms, including bacteria and fungi. These results suggest the utility of thiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Biological Activity
- The synthesis of heterocyclic compounds, including thiazole derivatives, was characterized by spectral studies, and their antibacterial and antifungal activities were evaluated. This research indicates the importance of structural variations in thiazole compounds for biological applications (Patel & Patel, 2015).
Anti-inflammatory Activity
- Research on thiazolo[3,2-b]-1,2,4-triazole derivatives revealed significant anti-inflammatory activity, offering insights into the therapeutic potential of such compounds in treating inflammation-related conditions (Tozkoparan et al., 2000).
Antimicrobial and Photophysical Studies
- Novel benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and displayed excellent broad-spectrum antimicrobial activity. This underscores the versatility of thiazole derivatives in developing antimicrobial agents and their importance in photophysical studies (Padalkar et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a novel dual orexin receptor antagonist . It blocks the binding of orexin-A and orexin-B to orexin-1 and orexin-2 receptors , which play a crucial role in promoting wakefulness .
Mode of Action
The compound interacts with its targets, the orexin receptors, by binding to them and inhibiting their interaction with orexins A and B . This inhibition suppresses the wake-promoting effects of the orexins, thereby exerting its therapeutic action against excessive wakefulness .
Biochemical Pathways
The compound affects the orexinergic system, which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, it disrupts the normal functioning of this system, leading to a decrease in wakefulness .
Pharmacokinetics
Triazole compounds, which form part of the compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . Thiazoles, another component of the compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of orexin receptors . This leads to a decrease in wakefulness, making the compound potentially useful for the treatment of conditions characterized by excessive wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body. Additionally, the presence of other substances in the body that can bind to the same receptors could potentially affect the compound’s efficacy .
Future Directions
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(14-6-7-15-17(10-14)25-12-19-15)22-16(11-23-20-8-9-21-23)13-4-2-1-3-5-13/h1-10,12,16H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMKTQSPFMYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.